REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[C:11]([C:15]1[CH:16]=[C:17]([CH:21]=[C:22]([C:25]([CH3:28])([CH3:27])[CH3:26])[C:23]=1[OH:24])[C:18](Cl)=[O:19])([CH3:14])([CH3:13])[CH3:12]>COCCOC>[C:6]([C:5]1[CH:9]=[CH:10][C:2]([NH:1][C:18](=[O:19])[C:17]2[CH:21]=[C:22]([C:25]([CH3:26])([CH3:27])[CH3:28])[C:23]([OH:24])=[C:15]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:16]=2)=[CH:3][CH:4]=1)([OH:8])=[O:7]
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Name
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|
Quantity
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8.6 g
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Type
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reactant
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Smiles
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NC1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
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8 g
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Type
|
reactant
|
Smiles
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C(C)(C)(C)C=1C=C(C(=O)Cl)C=C(C1O)C(C)(C)C
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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COCCOC
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
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COCCOC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture was stirred at room temperature for 16 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction mixture was then filtered
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Type
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ADDITION
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Details
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The filtrate was thereafter diluted with 200 ml of water
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Type
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TEMPERATURE
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Details
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chilled
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Type
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CUSTOM
|
Details
|
The resulting precipitate was collected
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Type
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CUSTOM
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Details
|
was then recrystallized from a mixture of ethanol and water
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Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1=CC=C(C=C1)NC(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 32.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |